

Application Notes & Protocols: Polyvinyl Alcohol-Based Systems for Controlled Drug Release

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Polyvinyl alcohol

CAS No.: 9002-89-5

Cat. No.: B147449

[Get Quote](#)

Introduction: The Versatility of Polyvinyl Alcohol in Drug Delivery

Polyvinyl alcohol (PVA), a synthetic polymer synthesized by the hydrolysis of polyvinyl acetate, has emerged as a cornerstone material in the pharmaceutical sciences for developing controlled drug release systems.^{[1][2]} Its appeal stems from a unique combination of properties: excellent biocompatibility, low toxicity, high water solubility, and tunable physicochemical characteristics.^{[3][4][5][6]} PVA is recognized as Generally Recognized as Safe (GRAS) by the US Food and Drug Administration (FDA), underscoring its safety for use in oral, topical, and ophthalmic formulations.^[7] These attributes make PVA an ideal candidate for designing a wide array of drug delivery vehicles, including hydrogels, films, nanoparticles, and fibers, tailored to specific therapeutic needs.^{[4][8][9]}

The hydroxyl groups present in the PVA backbone are pivotal to its functionality. They facilitate the formation of three-dimensional networks through both physical and chemical crosslinking, leading to the creation of hydrogels.^{[10][11]} These hydrogels can encapsulate a variety of

therapeutic agents, from small molecules to large proteins, and release them in a controlled manner.[8][12] The release kinetics can be modulated by altering the crosslinking density, the molecular weight of the PVA, and the overall morphology of the system.[13][14] This guide provides an in-depth exploration of PVA-based systems, offering detailed protocols for their preparation and characterization, and insights into the rationale behind experimental choices.

Pillar 1: Understanding PVA Hydrogel Formation - The "Why" Behind the "How"

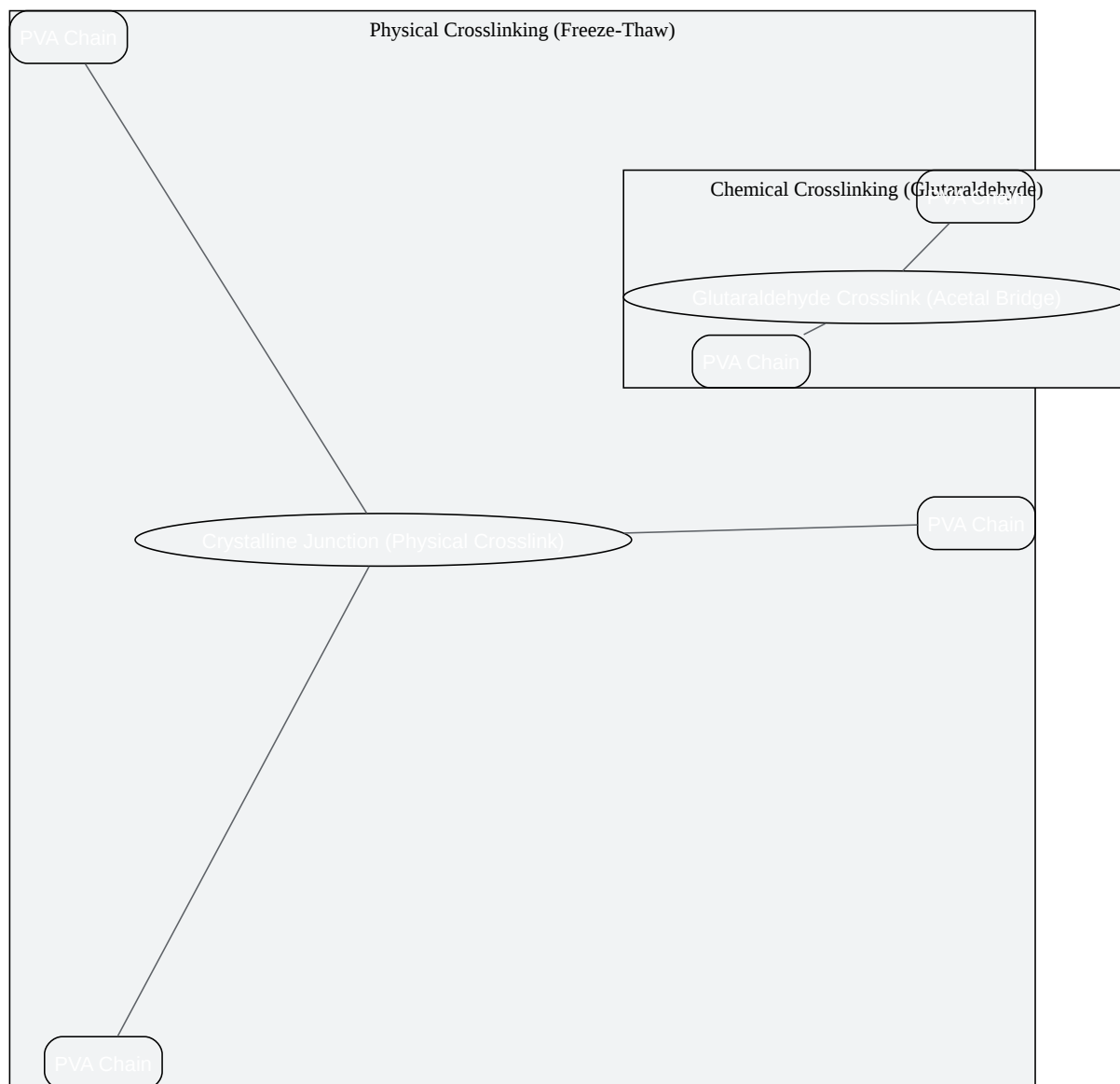
The transformation of a PVA solution into a stable, drug-eluting hydrogel is governed by the formation of a crosslinked polymer network. The choice between physical and chemical crosslinking methods is a critical decision that dictates the final properties and potential applications of the hydrogel.

Physical Crosslinking: This method relies on non-covalent interactions, such as hydrogen bonding and crystallite formation, to create the hydrogel network.[10] The most common technique is freeze-thaw cycling. During freezing, ice crystals form, forcing the PVA chains into close proximity and promoting the formation of crystalline regions that act as physical crosslinks.[15][16] Subsequent thawing allows for the reorganization of the polymer chains. Repeated cycles enhance the mechanical strength and stability of the hydrogel.[15][17] The primary advantage of this method is the avoidance of potentially toxic chemical crosslinking agents, making it particularly suitable for biomedical applications.[18][19]

Chemical Crosslinking: In this approach, covalent bonds are formed between PVA chains using a crosslinking agent.[10] Aldehydes, such as glutaraldehyde, are commonly employed.[10][20] The aldehyde groups react with the hydroxyl groups of PVA to form acetal bridges, resulting in a chemically stable and robust hydrogel network.[20][21] Chemical crosslinking offers greater control over the mechanical properties and degradation rate of the hydrogel compared to physical methods.[22] However, residual crosslinking agents can pose toxicity concerns, necessitating thorough purification steps.[18]

Visualizing Hydrogel Formation

The following diagram illustrates the fundamental difference between physical and chemical crosslinking of PVA.



[Click to download full resolution via product page](#)

Caption: PVA hydrogel formation via physical and chemical crosslinking.

Pillar 2: Protocols for PVA-Based Drug Delivery Systems

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Preparation of Physically Crosslinked PVA Hydrogels via Freeze-Thaw Cycling

This protocol describes a straightforward and widely used method to prepare PVA hydrogels without chemical crosslinkers.[\[15\]](#)[\[17\]](#)

Materials:

- **Polyvinyl alcohol (PVA)** (Mw 89,000-98,000, 99+% hydrolyzed)
- Deionized (DI) water
- Magnetic stirrer with hot plate
- Beakers and graduated cylinders
- Petri dishes or desired molds
- Freezer (-20°C)

Step-by-Step Methodology:

- PVA Solution Preparation:
 - Prepare a 10% (w/v) PVA solution by slowly adding 10 g of PVA powder to 100 mL of DI water in a beaker under constant stirring.
 - Heat the solution to 90-100°C while stirring continuously until the PVA is completely dissolved and the solution becomes clear. This may take 1-2 hours.
 - Causality: Heating is essential to fully dissolve the high molecular weight PVA and break down initial polymer aggregates, ensuring a homogenous solution for consistent hydrogel

formation.

- Allow the solution to cool to room temperature.
- Casting and Degassing:
 - Pour the cooled PVA solution into Petri dishes or desired molds.
 - Let the solution stand for at least 1 hour to remove any air bubbles.
- Freeze-Thaw Cycling:
 - Place the molds in a freezer at -20°C for 12 hours.
 - Remove the molds from the freezer and allow them to thaw at room temperature for 12 hours.
 - This completes one freeze-thaw cycle.
 - Repeat the freeze-thaw cycle for a desired number of iterations (typically 3-5 cycles).
 - Causality: The number of freeze-thaw cycles directly influences the mechanical properties of the hydrogel. More cycles lead to a denser network of crystalline regions, resulting in a stronger and more stable hydrogel with a lower swelling ratio.^[15]
- Hydrogel Retrieval and Storage:
 - Carefully remove the formed hydrogels from the molds.
 - Store the hydrogels in DI water or a suitable buffer at 4°C until further use.

Protocol 2: Preparation of Chemically Crosslinked PVA Hydrogels using Glutaraldehyde

This protocol details the synthesis of PVA hydrogels with covalent crosslinks, offering robust mechanical properties.

Materials:

- **Polyvinyl alcohol (PVA)** (Mw 89,000-98,000, 99+% hydrolyzed)
- Deionized (DI) water
- Glutaraldehyde (GA) solution (25% in water)
- Hydrochloric acid (HCl) (1 M)
- Magnetic stirrer with hot plate
- Beakers, graduated cylinders, and pipettes
- Petri dishes or desired molds

Step-by-Step Methodology:

- PVA Solution Preparation:
 - Prepare a 10% (w/v) PVA solution as described in Protocol 1, Step 1.
- Crosslinking Reaction:
 - To 100 mL of the cooled PVA solution, add a specific volume of glutaraldehyde solution. The final concentration of GA will determine the crosslinking density. A common starting point is a 100:1 molar ratio of PVA monomer units to GA.
 - Add a few drops of 1 M HCl to catalyze the reaction by creating an acidic environment.[\[20\]](#)
 - Stir the mixture vigorously for 5-10 minutes to ensure uniform distribution of the crosslinker.
 - Causality: The acidic catalyst protonates the carbonyl oxygen of glutaraldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of PVA, thus facilitating the formation of acetal bridges.[\[20\]](#)
- Casting and Curing:

- Pour the mixture into molds and allow it to cure at room temperature for 24 hours, or until a stable gel is formed.
- Purification:
 - Immerse the resulting hydrogels in a large volume of DI water for 48-72 hours, changing the water frequently.
 - Trustworthiness: This step is crucial to remove any unreacted glutaraldehyde and the acid catalyst, which are cytotoxic. The thoroughness of this washing step ensures the biocompatibility of the final product.
- Storage:
 - Store the purified hydrogels in DI water or a suitable buffer at 4°C.

Pillar 3: Drug Loading and In Vitro Release Studies

Drug Loading Methodologies

The method of drug incorporation is critical for achieving the desired loading efficiency and release profile.

- Equilibrium Swelling Method:
 - This is the most common method for loading drugs into pre-formed hydrogels.
 - Immerse the prepared PVA hydrogel in a concentrated drug solution for a specified period (e.g., 24-48 hours) until equilibrium is reached.
 - The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.
- In Situ Loading:
 - The drug is dissolved directly into the PVA solution before the crosslinking process.
 - This method is suitable for both physical and chemical crosslinking and often results in a more uniform drug distribution within the hydrogel matrix.[\[20\]](#)

- Causality: This approach entraps the drug molecules within the forming polymer network, which can lead to higher loading efficiencies, especially for hydrophilic drugs that have good solubility in the initial PVA solution.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a standard procedure to evaluate the drug release kinetics from PVA hydrogels.

Materials:

- Drug-loaded PVA hydrogels
- Phosphate-buffered saline (PBS) (pH 7.4) or other suitable release medium
- Shaking incubator or water bath
- UV-Vis spectrophotometer or HPLC system
- Vials or beakers

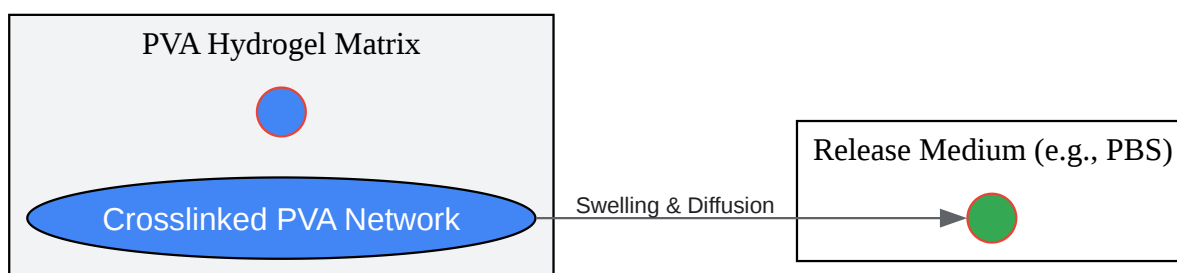
Step-by-Step Methodology:

- Experimental Setup:
 - Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of release medium (e.g., 50 mL of PBS, pH 7.4).
 - Maintain the setup at a constant temperature, typically 37°C, in a shaking incubator to ensure sink conditions.
- Sample Collection:
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
 - Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume.

- Drug Quantification:
 - Analyze the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy at the drug's λ_{max}) to determine the concentration of the released drug.
- Data Analysis:
 - Calculate the cumulative amount of drug released at each time point.
 - Plot the cumulative percentage of drug release versus time to obtain the drug release profile.
 - The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism. A Fickian diffusion mechanism is often observed for drug release from PVA hydrogels.[4]

Visualizing the Drug Release Process

The following diagram illustrates the mechanism of controlled drug release from a PVA hydrogel.



[Click to download full resolution via product page](#)

Caption: Drug release from a PVA hydrogel via swelling and diffusion.

Pillar 4: Essential Characterization Techniques

Thorough characterization is imperative to ensure the quality, consistency, and performance of the PVA-based drug delivery system.

Technique	Parameter Measured	Rationale and Insights
Fourier-Transform Infrared Spectroscopy (FTIR)	Chemical structure and functional groups	Confirms the formation of crosslinks (e.g., acetal bridges in GA crosslinking by observing changes in -OH and C=O stretching bands) and verifies the presence of the encapsulated drug. [20] [23]
Differential Scanning Calorimetry (DSC)	Thermal properties (glass transition temperature, melting point)	Provides information on the crystallinity of the PVA hydrogel, which is directly related to the extent of physical crosslinking. Also used to check for drug-polymer interactions. [23] [24]
Scanning Electron Microscopy (SEM)	Surface morphology and porous structure	Visualizes the internal porous structure of the hydrogel, which influences its swelling behavior and drug release rate. A more porous structure generally leads to faster drug release. [10] [25]
Swelling Studies	Swelling ratio and equilibrium water content	Determines the hydrogel's capacity to absorb water. The swelling ratio is a critical parameter that affects the diffusion of the drug out of the hydrogel matrix. [15]
Mechanical Testing (e.g., Compression, Tensile)	Compressive modulus, tensile strength, elongation at break	Quantifies the mechanical integrity and robustness of the hydrogel, which is crucial for its intended application (e.g., load-bearing applications or injectable systems). [22] [26]

Applications and Future Perspectives

PVA-based systems have found diverse applications in controlled drug delivery, including:

- **Ophthalmic Delivery:** PVA's high water solubility, viscosity-enhancing properties, and ability to form transparent films make it ideal for eye drops and ocular inserts to prolong drug residence time on the cornea.[7][23][27]
- **Transdermal Drug Delivery:** PVA's excellent film-forming ability is utilized in the development of transdermal patches and microneedles for systemic drug administration.[24][28]
- **Wound Dressings:** PVA hydrogels provide a moist environment conducive to healing, can be loaded with antimicrobial agents, and are non-adherent to the wound bed.[3][11]
- **Injectable Systems:** In situ gelling PVA formulations are being explored for minimally invasive, localized drug delivery to specific sites within the body.[8][29][30]
- **Tissue Engineering:** The biocompatibility and tunable mechanical properties of PVA hydrogels make them suitable scaffolds for tissue regeneration, often incorporating growth factors.[18][31]

The field continues to evolve with the development of stimuli-responsive PVA hydrogels (e.g., pH or temperature-sensitive) that can release drugs in response to specific physiological cues, paving the way for more targeted and personalized therapies.[8][18]

References

- Crosslinking reaction of poly (vinyl alcohol) (PVA) and glutaraldehyde (GA). (n.d.). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- **POLYVINYL ALCOHOL BASED TRANSDERMAL DEVICES FOR ENHANCED SKIN PERMEATION.** (n.d.). IJRPS. Retrieved January 14, 2026, from [\[Link\]](#)
- Biocompatible **Polyvinyl Alcohol** (PVA): Innovations in Medical and Pharmaceutical Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [\[Link\]](#)
- **polyvinyl alcohol** based transdermal devices for enhanced skin permeation. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [\[Link\]](#)

- Poly(vinyl alcohol) hydrogels prepared by freezing-thawing cyclic processing. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [[Link](#)]
- **Polyvinyl Alcohol** (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications. (2023). PMC - NIH. Retrieved January 14, 2026, from [[Link](#)]
- Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity. (2018). PMC - NIH. Retrieved January 14, 2026, from [[Link](#)]
- Considerations for Polymers Used in Ocular Drug Delivery. (2021). PMC - PubMed Central. Retrieved January 14, 2026, from [[Link](#)]
- Electrospun PVA Fibers for Drug Delivery: A Review. (2023). PMC - NIH. Retrieved January 14, 2026, from [[Link](#)]
- Mechanical properties of physically and chemically cross-linked PVA hydrogels. (n.d.). ResearchGate. Retrieved January 14, 2026, from [[Link](#)]
- What is **Polyvinyl alcohol** used for? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [[Link](#)]
- Biocompatibility and Toxicity of Poly(vinyl alcohol)/N,O-Carboxymethyl Chitosan Scaffold. (2014). PMC. Retrieved January 14, 2026, from [[Link](#)]
- PVA Films for Personalized Medicine and Drug Delivery. (2024). Polyva. Retrieved January 14, 2026, from [[Link](#)]
- Rethinking transdermal drug delivery using PVA-NLC based films. (2023). ResearchGate. Retrieved January 14, 2026, from [[Link](#)]
- Electrospun PVA Fibers for Drug Delivery: A Review. (2023). MDPI. Retrieved January 14, 2026, from [[Link](#)]
- **Polyvinyl Alcohol** (PVA) Pharmaceutical Uses & Textile Applications. (2025). hpmc chemical. Retrieved January 14, 2026, from [[Link](#)]

- The Use of Poly(vinyl alcohol)-based Hydrogels in Biomedical Applications. (2018). The University of Texas at Austin. Retrieved January 14, 2026, from [\[Link\]](#)
- Poly(Vinyl Alcohol) Drug and PVA–Drug–Surfactant Complex Organogel with Dimethyl Sulfoxide as a Drug Delivery System. (2024). MDPI. Retrieved January 14, 2026, from [\[Link\]](#)
- Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. (2023). MDPI. Retrieved January 14, 2026, from [\[Link\]](#)
- Poly(vinyl alcohol) Physical Hydrogels: Matrix-Mediated Drug Delivery Using Spontaneously Eroding Substrate. (2016). ACS Publications. Retrieved January 14, 2026, from [\[Link\]](#)
- A Freeze-Thawing Method to Prepare Chitosan-**Polyvinyl alcohol** Hydrogels Without Crosslinking Agents and Diflunisal Release Studies. (2019). JoVE. Retrieved January 14, 2026, from [\[Link\]](#)
- What's Old Is New: The Rebirth of **Polyvinyl Alcohol** for Enhanced Solubility and Sustained Release Formulations. (2019). American Pharmaceutical Review. Retrieved January 14, 2026, from [\[Link\]](#)
- Optimizing PVA hydrogel characteristics and properties through physical and chemical crosslinking for oil-painting restoration. (2022). Taylor & Francis Online. Retrieved January 14, 2026, from [\[Link\]](#)
- Poly(vinyl alcohol) Cross-Linkers for in Vivo Injectable Hydrogels. (2013). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- Composite Poly(vinyl Alcohol) Beads for Controlled Drug Delivery. (1995). PubMed. Retrieved January 14, 2026, from [\[Link\]](#)
- Preparation of a novel freeze thawed poly(vinyl alcohol) composite hydrogel for drug delivery applications. (2009). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- **Polyvinyl Alcohol** (PVA) for Tablet Coating Applications: Enhancing Formulation Flexibility. (2019). American Pharmaceutical Review. Retrieved January 14, 2026, from [\[Link\]](#)

- Studies on Biopolymers for Ophthalmic Drug Delivery. (2007). Taylor & Francis Online. Retrieved January 14, 2026, from [\[Link\]](#)
- Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. (2024). NIH. Retrieved January 14, 2026, from [\[Link\]](#)
- Biocompatibility and Safety of PVA Films in Medical Applications. (2024). Polyva. Retrieved January 14, 2026, from [\[Link\]](#)
- A Freeze-Thawing Method to Prepare Chitosan-Poly(vinyl alcohol) Hydrogels Without Crosslinking Agents and Diflunisal Release Studies. (2020). Universidad de Navarra. Retrieved January 14, 2026, from [\[Link\]](#)
- Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. (2023). PMC - PubMed Central. Retrieved January 14, 2026, from [\[Link\]](#)
- **Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications.** (2023). MDPI. Retrieved January 14, 2026, from [\[Link\]](#)
- PVA Blends and Nanocomposites, Properties and Applications: A Review. (2023). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- Evaluating alternative crosslinking agents in poly(vinyl alcohol) hydrogels membranes. (2018). Prairie View A&M University. Retrieved January 14, 2026, from [\[Link\]](#)
- Poly(vinyl alcohol) Cross-Linkers for in Vivo Injectable Hydrogels. (2013). ACS Publications. Retrieved January 14, 2026, from [\[Link\]](#)
- Structure and Morphology of Freeze/Thawed PVA Hydrogels. (1995). ACS Publications. Retrieved January 14, 2026, from [\[Link\]](#)
- PVA Blends and Nanocomposites, Properties and Applications: A Review. (n.d.). springerprofessional.de. Retrieved January 14, 2026, from [\[Link\]](#)
- Construction methods and biomedical applications of PVA-based hydrogels. (2023). Frontiers. Retrieved January 14, 2026, from [\[Link\]](#)

- Synthesis of a PVA drug delivery system for controlled release of a Tramadol–Dexketoprofen combination. (2019). PMC - PubMed Central. Retrieved January 14, 2026, from [\[Link\]](#)
- **Polyvinyl Alcohol**, a Versatile Excipient for Pharmaceutical 3D Printing. (2023). PMC - NIH. Retrieved January 14, 2026, from [\[Link\]](#)
- Preparation and Characterization of Poly(vinyl-alcohol)/Chitosan Polymer Blend Films Chemically Crosslinked with Glutaraldehyde: Mechanical and Thermal Investigations. (2023). MDPI. Retrieved January 14, 2026, from [\[Link\]](#)
- Utilization of freeze thaw process for **polyvinyl alcohol**/sodium alginate (PVA/SA) hydrogel composite. (2018). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- (A) PVA-based hydrogel cross-linked by glutaraldehyde (Pei et al., 2021). (n.d.). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- Swelling Behavior of Cross-link PVA with Glutaraldehyde. (2017). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- Controlled Release of Oral Drugs from Cross-linked **Polyvinyl Alcohol** Microspheres. (1992). ResearchGate. Retrieved January 14, 2026, from [\[Link\]](#)
- Physically crosslinked **polyvinyl alcohol** hydrogels as synthetic cartilage materials. (2021). Taylor & Francis Online. Retrieved January 14, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is Polyvinyl alcohol used for? [synapse.patsnap.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. nbinno.com [nbinno.com]

- [4. Electrospun PVA Fibers for Drug Delivery: A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Biocompatibility and Toxicity of Poly\(vinyl alcohol\)/N,O-Carboxymethyl Chitosan Scaffold - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. polyva-pvafilm.com \[polyva-pvafilm.com\]](#)
- [7. pharmaexcipients.com \[pharmaexcipients.com\]](#)
- [8. Polyvinyl Alcohol \(PVA\)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. polyva-pvafilm.com \[polyva-pvafilm.com\]](#)
- [10. Evaluation of the Effect of Crosslinking Method of Poly\(Vinyl Alcohol\) Hydrogels on Thrombogenicity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. cpsm.kpi.ua \[cpsm.kpi.ua\]](#)
- [16. pubs.acs.org \[pubs.acs.org\]](#)
- [17. jove.com \[jove.com\]](#)
- [18. repositories.lib.utexas.edu \[repositories.lib.utexas.edu\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. mdpi.com \[mdpi.com\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. tandfonline.com \[tandfonline.com\]](#)
- [24. rjlbpcs.com \[rjlbpcs.com\]](#)
- [25. Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [26. Frontiers | Construction methods and biomedical applications of PVA-based hydrogels \[frontiersin.org\]](#)
- [27. Considerations for Polymers Used in Ocular Drug Delivery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [28. researchgate.net \[researchgate.net\]](#)

- [29. researchgate.net \[researchgate.net\]](#)
- [30. pubs.acs.org \[pubs.acs.org\]](#)
- [31. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Notes & Protocols: Polyvinyl Alcohol-Based Systems for Controlled Drug Release]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147449/docs#application-notes-protocols-polyvinyl-alcohol-based-systems-for-controlled-drug-release>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

